4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3O and its molecular weight is 274.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, is being investigated for its potential therapeutic applications, particularly in oncology.
Structural Overview
The molecular formula of the compound is C11H12ClN3O, with a molecular weight of approximately 237.66 g/mol. The compound's structure includes a chlorophenyl group and a methoxymethyl substituent, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H12ClN3O |
Molecular Weight | 237.66 g/mol |
SMILES | COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl |
InChI | InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazole compounds. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory activity against glioblastoma cell lines. Compound 4j , closely related to our target compound, exhibited low micromolar activity against the AKT2 kinase, which plays a crucial role in glioma malignancy and patient survival outcomes . This suggests that this compound may similarly inhibit cancer cell proliferation.
The mechanism through which pyrazole derivatives exert their effects often involves the inhibition of critical signaling pathways. The AKT pathway is particularly relevant; compounds that inhibit this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
- Study on Glioblastoma : In vitro studies revealed that related compounds inhibited neurosphere formation in primary glioma stem cells while demonstrating low toxicity to non-cancerous cells . This indicates a promising therapeutic index for further development.
- Kinase Inhibition : The screening of various pyrazole derivatives against purified kinases showed that several compounds exhibited potent inhibitory effects on key kinases involved in cancer progression .
Research Findings
Research indicates that modifications to the pyrazole structure can significantly impact biological activity. For example:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets.
- Structure-Activity Relationship (SAR) : Studies have established SAR profiles that guide the design of new derivatives with improved efficacy and selectivity against cancer cells .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7;/h2-5H,6H2,1H3,(H3,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVKIBROOLHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187058-36-1 | |
Record name | 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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